molecular formula C20H22N4O2S B2817240 N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide CAS No. 1795411-18-5

N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2817240
CAS No.: 1795411-18-5
M. Wt: 382.48
InChI Key: XBTNJWHOGKQLTI-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Scientific Research Applications

    Medicinal Chemistry: Triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.

    Biology: The compound might be used as a probe to study biological pathways or as a ligand in biochemical assays.

    Materials Science: Triazole derivatives can be used in the development of new materials, such as polymers or coordination complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Attachment of the phenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Incorporation of the tetrahydro-2H-pyran-4-yl group: This could be done through a nucleophilic substitution reaction.

    Addition of the thiophen-2-yl-ethyl group: This might involve another coupling reaction or a nucleophilic substitution.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group, potentially leading to alcohols or amines.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents might include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents for substitution reactions might include halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simple triazole ring without additional substituents.

    2-phenyl-1,2,3-triazole: A triazole ring with a phenyl group attached.

    Thiophene derivatives: Compounds containing the thiophene ring, which might have similar electronic properties.

Uniqueness

The uniqueness of N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups, which could confer unique biological activities or chemical reactivity compared to simpler triazole or thiophene derivatives.

Properties

IUPAC Name

N-(oxan-4-yl)-2-phenyl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-20(19-15-21-24(22-19)17-5-2-1-3-6-17)23(16-9-12-26-13-10-16)11-8-18-7-4-14-27-18/h1-7,14-16H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTNJWHOGKQLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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